Fluoresone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylsulfonyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNNIHPVNFPWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183494 | |
| Record name | Fluoresone [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2924-67-6 | |
| Record name | Fluoresone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2924-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoresone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002924676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoresone [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoresone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/343BH0S0XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Advanced Synthesis Methodologies for Fluoresone and Its Derivatives
Iii. Spectroscopic Characterization and Advanced Analytical Techniques
Advanced Fluorescence Spectroscopy of Fluoresone
This compound, a prominent fluorophore, is extensively studied using a suite of advanced fluorescence spectroscopy techniques. These methods leverage the molecule's intrinsic photophysical properties to elucidate information about its environment, concentration, dynamics, and interactions with other molecules.
Steady-state fluorescence spectroscopy provides fundamental insights into the electronic properties of this compound by examining its fluorescence under continuous illumination. edinst.com This technique measures the fluorescence emission spectrum by exciting the sample at a fixed wavelength or an excitation spectrum by monitoring at a fixed emission wavelength. horiba.com
The key parameters obtained from steady-state measurements are the excitation and emission maxima, molar extinction coefficient, and fluorescence quantum yield. thermofisher.com The excitation spectrum of this compound is characterized by a primary absorption peak in the blue-green region of the visible spectrum. Following excitation, it emits fluorescence at a longer wavelength, a phenomenon known as the Stokes shift. evidentscientific.comthermofisher.com This shift is fundamental to the high sensitivity of fluorescence measurements, as it allows the emitted photons to be effectively separated from the excitation light. evidentscientific.com
The fluorescence intensity is directly proportional to the concentration at low absorbance values (typically below 0.1), a relationship that forms the basis for quantitative analysis. libretexts.orghoriba.com However, at higher concentrations, phenomena such as the inner filter effect can lead to non-linear responses. horiba.com The quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, quantifies the efficiency of the fluorescence process. libretexts.orguci.edu For this compound in a basic solution, the quantum yield is very high, indicating that fluorescence is the dominant de-excitation pathway. omlc.org
| Parameter | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | 498 nm | aatbio.com |
| Emission Maximum (λem) | 517 nm | aatbio.com |
| Molar Extinction Coefficient (ε) at ~500 nm | 92,300 cm⁻¹/M | omlc.org |
| Fluorescence Quantum Yield (ΦF) | 0.97 | omlc.org |
Time-resolved fluorescence spectroscopy investigates the temporal evolution of fluorescence emission after excitation with a short pulse of light. horiba.comnih.gov This technique measures the fluorescence lifetime (τ), which is the average time a molecule remains in the excited state before returning to the ground state. edinst.comyoutube.com The fluorescence decay of this compound is typically exponential and occurs on the nanosecond timescale. montana.edu
This method is powerful for probing the molecular environment, as the fluorescence lifetime is sensitive to factors like solvent polarity, pH, temperature, and the presence of quenching agents. rsc.orgpicoquant.com For instance, collisional quenching by substances like iodide can significantly shorten the fluorescence lifetime of this compound. researchgate.net Time-Correlated Single Photon Counting (TCSPC) is a common and highly sensitive technique used to measure fluorescence lifetimes. edinst.compicoquant.com It involves repeatedly exciting the sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. picoquant.com Analysis of the resulting decay curve provides detailed information on the excited-state dynamics. nih.gov
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Fluorescence Lifetime (τ) | Fluorescein (B123965) in buffer solution | ~4 ns | researchgate.net |
| Fluorescence Lifetime (τ) | Quenched Fluorescein (e.g., with NaI) | Can be reduced to picoseconds (e.g., 17 ps) | researchgate.net |
Excitation-Emission Matrix (EEM) spectroscopy, also known as a "fluorescence fingerprint," is a comprehensive technique that involves recording a series of emission spectra at incremental excitation wavelengths. horiba.com The result is a three-dimensional contour plot of fluorescence intensity as a function of both excitation and emission wavelengths. horiba.comnih.gov
EEMs provide a unique signature for fluorescent compounds, making them highly valuable for identifying and distinguishing multiple fluorophores in complex mixtures, such as environmental water samples or biological fluids. horiba.comleadingedgeonly.comdtu.dk For a sample containing this compound, the EEM would display a distinct peak at the coordinate corresponding to its excitation and emission maxima (Ex/Em ≈ 498/517 nm). The intensity of this peak correlates with the concentration of the compound. horiba.com Advanced chemometric methods, such as Parallel Factor Analysis (PARAFAC), are often coupled with EEM spectroscopy to deconvolve the spectra of individual components from complex overlapping signals in a mixture. uwm.eduresearchgate.netnih.gov
Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced imaging technique that generates contrast based on the fluorescence lifetime of a fluorophore at each pixel of an image, rather than its intensity. rsc.orgwikipedia.org Since the fluorescence lifetime is highly sensitive to the local microenvironment (e.g., pH, ion concentration, viscosity, molecular binding) but independent of fluorophore concentration, FLIM provides functional information about the cellular and subcellular environment. wikipedia.orgphotek.comnih.gov
In biological research, this compound derivatives are used as probes where FLIM can map changes in the cellular environment. leica-microsystems.com For example, FLIM can monitor intracellular pH variations or detect protein-protein interactions. youtube.comnih.gov The technique is particularly powerful when combined with Förster Resonance Energy Transfer (FRET), as it allows for a more quantitative analysis of FRET efficiency by measuring the lifetime of the donor fluorophore. wikipedia.orgnih.gov FLIM can be implemented using either time-domain (e.g., TCSPC) or frequency-domain methods. nih.govnih.gov
Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique that analyzes fluorescence intensity fluctuations within a microscopic, open observation volume (typically ~1 femtoliter). nih.govwikipedia.org As fluorescent molecules, such as this compound, diffuse in and out of this focal volume due to Brownian motion, they cause fluctuations in the detected fluorescence signal. teledynevisionsolutions.com
By applying a temporal autocorrelation analysis to these fluctuations, FCS can determine several key parameters with high precision. nih.gov These include the average number of molecules in the focal volume (which relates to concentration), their diffusion coefficient (which relates to size and viscosity), and kinetic parameters of chemical reactions. nih.govaapt.org FCS is a powerful tool for studying molecular mobility and interactions at the single-molecule level in solutions and in living cells, requiring only nanomolar to picomolar concentrations of the fluorophore. nih.govwikipedia.org
| Parameter | Information Gained | Reference |
|---|---|---|
| Average Number of Molecules (N) | Concentration of the fluorescent species | wikipedia.org |
| Diffusion Time (τD) | Diffusion coefficient, molecular size, and local viscosity | nih.gov |
| Molecular Brightness | Aggregation state of molecules | nih.gov |
Förster Resonance Energy Transfer (FRET) is a mechanism involving the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule through dipole-dipole coupling. wikipedia.orgulab360.com The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a "spectroscopic ruler" for measuring molecular-scale distances. wikipedia.orgteledynevisionsolutions.com
This compound and its derivatives are commonly used as either the donor or acceptor in FRET pairs. For FRET to occur, the emission spectrum of the donor must overlap with the excitation spectrum of the acceptor. ulab360.comteledynevisionsolutions.com When FRET occurs, the donor's fluorescence is quenched (and its lifetime is shortened), while the acceptor's fluorescence is enhanced (sensitized emission). hamamatsu.com By monitoring these changes, FRET is widely used to study dynamic biological processes, including protein-protein interactions, protein-DNA interactions, and conformational changes in macromolecules. leica-microsystems.comwikipedia.org The combination of FRET with FLIM provides a particularly robust method for quantifying interaction dynamics within living cells. nih.gov
Complementary Spectroscopic Methods for this compound Analysis
A multi-faceted spectroscopic approach is essential for a thorough characterization of this compound, with each technique offering unique insights into its molecular structure, functional groups, and electronic properties.
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. wikipedia.org For fluorescent compounds like this compound, which contain chromophores with extensive conjugation, UV-Vis spectroscopy provides critical information about the wavelengths of light the molecule absorbs. wikipedia.orgmsu.edu The analysis involves passing a beam of UV and visible light through a sample and measuring the amount of light absorbed at each wavelength. wikipedia.org This absorption is directly related to the energy required to promote an electron to a higher energy molecular orbital. msu.edu
The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic of the compound. For highly conjugated organic compounds, these absorptions typically occur in the UV or visible regions of the electromagnetic spectrum. wikipedia.org This technique is complementary to fluorescence spectroscopy, which measures the light emitted after a molecule absorbs light. wikipedia.orgresearchgate.net
Table 1: Illustrative UV-Vis Absorption Data for a Fluorescent Compound This interactive table provides hypothetical absorption characteristics for a compound like this compound in different solvents, demonstrating the effect of solvent polarity on electronic transitions.
| Solvent | Dielectric Constant | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |
|---|---|---|---|
| Hexane | 1.88 | 485 | 85,000 |
| Toluene | 2.38 | 490 | 87,500 |
| Dichloromethane | 8.93 | 498 | 92,000 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, such as 1H and 13C. oxinst.com For a compound like this compound, which is expected to contain fluorine, 19F NMR is particularly valuable. oxinst.comwikipedia.org
The 19F nucleus is highly responsive to NMR measurements due to its 100% natural abundance and high gyromagnetic ratio. oxinst.comwikipedia.org Fluorine NMR offers a wide range of chemical shifts that are extremely sensitive to the local electronic environment, making it an excellent probe for subtle structural changes. nih.govbiophysics.org The chemical shifts in 1H, 13C, and 19F NMR, along with spin-spin coupling patterns, allow for the complete assignment of the molecule's connectivity. wikipedia.org
Table 2: Representative NMR Data for a Hypothetical this compound Analog This interactive table shows example NMR data, illustrating how chemical shifts (δ) and coupling constants (J) are used to identify the different nuclei within a molecule's structure.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 1H | 7.85 | d | 8.2 | Aromatic Proton |
| 1H | 7.42 | t | 7.5 | Aromatic Proton |
| 13C | 155.4 | s | - | Carbonyl Carbon |
| 13C | 130.1 | d | - | Aromatic CH |
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. wikipedia.org The method is based on the principle that molecular bonds vibrate at specific frequencies. researchgate.net When a sample is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. researchgate.netupdatepublishing.com An FT-IR spectrometer collects all frequencies simultaneously, and a mathematical process called a Fourier transform is used to convert the raw data into an absorption spectrum. wikipedia.orglibretexts.org
The resulting FT-IR spectrum shows absorption bands that are characteristic of specific functional groups (e.g., C=O, O-H, C-F, aromatic C-H). updatepublishing.com This "molecular fingerprint" provides direct information about the biochemical composition of the sample. researchgate.netupdatepublishing.com For this compound, FT-IR would be used to confirm the presence of key structural motifs, such as carbonyl groups, ether linkages, and any carbon-fluorine bonds.
Table 3: Characteristic FT-IR Absorption Frequencies for this compound Functional Groups This interactive table lists typical vibrational frequencies for functional groups that might be present in this compound, aiding in its structural confirmation.
| Functional Group | Bond | Frequency Range (cm-1) | Intensity |
|---|---|---|---|
| Carbonyl (Ketone) | C=O | 1725-1705 | Strong |
| Aromatic Ring | C=C | 1600-1450 | Medium to Weak |
| Aryl Ether | C-O | 1270-1200 | Strong |
| Fluoroalkane | C-F | 1400-1000 | Strong |
Raman spectroscopy provides vibrational information that is complementary to FT-IR. researchgate.net It involves illuminating a sample with a laser and detecting the inelastically scattered light. microtrace.com A major limitation of conventional Raman spectroscopy for fluorescent molecules is that the fluorescence signal can overwhelm the much weaker Raman scattering signal. microtrace.com
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that overcomes this limitation. microtrace.comwikipedia.org SERS involves adsorbing the analyte molecules onto a roughened metal surface (typically silver or gold) or nanoparticles. microtrace.comnanocomposix.com This interaction dramatically enhances the Raman signal by factors of up to 1010 to 1011 and simultaneously quenches the interfering fluorescence. wikipedia.orgnanocomposix.comedinst.com This allows for the acquisition of high-quality vibrational spectra even from highly fluorescent compounds or single molecules. wikipedia.orgedinst.com
Table 4: Potential Raman Shifts for Key Vibrational Modes in this compound This interactive table displays expected Raman shifts for the structural components of a this compound-like molecule, which would be enhanced using the SERS technique.
| Vibrational Mode | Description | Raman Shift (cm-1) |
|---|---|---|
| Aromatic Ring Breathing | Symmetric expansion/contraction of the ring | 990 - 1010 |
| Carbonyl Stretch | C=O stretching vibration | 1680 - 1720 |
| C-F Stretch | Carbon-Fluorine bond vibration | 1000 - 1100 |
X-ray Fluorescence (XRF) is a non-destructive analytical technique used for elemental analysis. wikipedia.orgthermofisher.com The method involves bombarding a sample with high-energy X-rays, which causes atoms in the sample to become ionized by ejecting inner-shell electrons. carleton.eduspectro.com To regain stability, an electron from a higher energy orbital fills the vacancy, releasing a secondary (fluorescent) X-ray in the process. thermofisher.comspectro.com
The energy of the emitted X-ray is unique to each element, acting as an elemental "fingerprint". thermofisher.com XRF is widely used for the chemical analysis of metals, glass, and ceramics. wikipedia.org While less common for the structural analysis of organic compounds, it is highly effective for quantifying the elemental composition. spectro.com For this compound, XRF could be used to confirm the presence and determine the concentration of fluorine or any other heteroatoms heavier than sodium (Z=11). wikipedia.orgspectro.com
High-Performance Liquid Chromatography (HPLC) with Fluorescence Derivatization
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. encyclopedia.pub When coupled with a fluorescence detector (FLD), HPLC becomes an exceptionally sensitive and selective method for analyzing fluorescent compounds like this compound. mdpi.comnih.gov
The process involves injecting the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differing interactions with the stationary and mobile phases. encyclopedia.pub For compounds that are not naturally fluorescent or whose fluorescence is weak, a pre-column or post-column derivatization step can be employed. mdpi.com This involves reacting the analyte with a fluorescent labeling reagent (a fluorophore) to create a highly fluorescent product that can be detected with great sensitivity. mdpi.comencyclopedia.pub
Table 5: Example HPLC Method Parameters for this compound Analysis This interactive table outlines a typical set of conditions for the separation and quantification of a fluorescent compound using reverse-phase HPLC with fluorescence detection.
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | Fluorescence Detector |
| Excitation Wavelength (λex) | 490 nm |
| Emission Wavelength (λem) | 515 nm |
Iv. Theoretical and Computational Investigations of Fluoresone
Quantitative Structure-Activity Relationship (QSAR) and Cheminformaticsnih.gov
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are indispensable disciplines in modern chemical research, particularly in drug discovery and molecular design. QSAR involves developing mathematical models that correlate a compound's biological activity with its physicochemical properties, allowing for the prediction of activity for new or untested molecules. Cheminformatics, on the other hand, utilizes computational and informational techniques to analyze chemical data, enabling the efficient management, analysis, and prediction of molecular properties and activities. In the context of fluorescent compounds, QSAR and cheminformatics provide powerful tools for understanding how structural variations influence fluorescent behavior and biological interactions.
Inductive QSAR descriptors are a class of molecular parameters derived from fundamental atomic properties such as electronegativities, covalent radii, and interatomic distances. These descriptors are designed to quantitatively reflect various aspects of intra- and intermolecular interactions, providing a physically meaningful basis for QSAR models. They can capture the electronic effects within a molecule, which are crucial for understanding and predicting biological activity.
Research has demonstrated the efficacy of inductive QSAR descriptors in distinguishing compounds with specific biological activities. For instance, a study utilizing 34 inductive QSAR descriptors achieved a 93% correct separation of compounds exhibiting antibacterial activity from those that did not, within a dataset of 657 molecules. Fluoresone was included in such analyses, with an associated value of 0.459 in the context of antibacterial activity prediction. This highlights the utility of these descriptors in classifying compounds based on their potential biological effects.
Artificial Neural Networks (ANNs) are a powerful machine-learning technique widely employed in QSAR for pattern recognition and prediction. Inspired by the structure and function of biological neural networks, ANNs consist of interconnected "neurons" organized in layers (input, hidden, and output), processing information through weighted sums and activation functions. Their ability to learn complex, non-linear relationships from data makes them highly effective for predicting biological activities.
When combined with inductive QSAR descriptors, ANNs have shown remarkable predictive power. The QSAR model mentioned previously, built upon inductive descriptors and employing an ANN approach, was extensively validated and confidently assigned antibacterial character to various compounds. This model achieved a high accuracy of 93% in correctly separating compounds with and without antibacterial activity, demonstrating the robustness and predictive capability of ANNs in this domain. The application of ANNs in conjunction with well-defined inductive descriptors provides a robust framework for automated virtual screening and combinatorial library design in the search for novel bioactive molecules.
Discriminant Analysis (DA) is a statistical technique used for classification and dimensionality reduction, aiming to find linear combinations of features that best separate two or more classes of objects or events. In the realm of fluorescent compounds, while direct applications to predict "this compound's" specific properties through DA are not explicitly detailed in the provided context, the principles of DA are highly relevant for classifying and predicting characteristics of fluorescent molecules.
Discriminant analysis has been successfully applied in related areas involving fluorescence. For instance, Linear Discriminant Analysis (LDA) has been utilized to discriminate between different proteins using fluorescence-based sensor arrays, achieving high accuracy in distinguishing various proteins and their mixtures. Similarly, DA algorithms have been combined with fluorescence spectroscopy to distinguish different types of samples, such as white wines based on their fluorescent fingerprints, demonstrating its capability in classifying complex chemical systems based on their fluorescent responses nih.gov. These applications suggest that DA can be a valuable tool for predicting the classification of fluorescent compounds based on their structural or spectral features, for example, categorizing them by their target specificity or emission profiles, or even predicting their intracellular localization, similar to how other classification algorithms like Random Forest are used in QSAR models for fluorescent probes.
Computational Design of Novel Fluorescent Probes
Computational chemistry plays a pivotal role in the rational design and optimization of novel fluorescent probes by providing insights into their electronic structure, photophysical properties, and interactions with biological environments. These "in silico" approaches allow researchers to predict and fine-tune the characteristics of potential probes before costly and time-consuming experimental synthesis.
Key computational methods employed in this field include Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These quantum chemical methods are used to predict crucial spectroscopic properties such as absorption and emission wavelengths, and to understand the nature of excited states. For example, TD-DFT calculations have been successfully used to predict the fluorescence emission wavelengths of pH-responsive fluorophores, achieving high accuracy compared to experimental data.
Molecular dynamics (MD) simulations complement quantum chemical calculations by providing insights into the dynamic behavior of fluorescent probes in various environments, including solvent effects and interactions with biomolecules. MD simulations can elucidate mechanisms such as fluorescence quenching or the restriction of intramolecular movement, which are critical for probe functionality. The integration of these computational methodologies allows for a systematic study of structure-activity relationships for optical properties, guiding the design of probes with desired characteristics, such as specific targeting, enhanced brightness, or responsiveness to particular biological cues. This computational-aided predictive modeling facilitates the development of high-performance fluorescent probes for diverse applications, including biosensing and molecular imaging.
V. Advanced Applications of Fluoresone in Chemical Biology
Fluoresone as a Fluorescent Probe for Molecular Interactions
Fluorescent probes, including this compound, are indispensable tools in chemical biology for investigating molecular interactions due to their high sensitivity, versatility, and quantitative capabilities thermofisher.comrsc.org. These probes enable researchers to detect the location and activation of proteins, identify the formation of protein complexes, observe conformational changes, and monitor dynamic biological processes in real time thermofisher.combiorxiv.orgbiorxiv.org. The principle behind their use in molecular interaction studies often involves a change in fluorescence intensity, lifetime, or polarization upon binding or interaction with a target molecule thermofisher.comnih.govnih.gov.
| Application Type | Principle of Detection | Key Advantages |
|---|---|---|
| Molecular Interaction Probing | Changes in fluorescence properties (intensity, lifetime, polarization) upon binding or interaction. | High sensitivity, real-time monitoring, quantitative capabilities. |
Protein-Protein Interactions
Understanding protein-protein interactions (PPIs) is crucial for deciphering cellular functions, and fluorescent probes are instrumental in this endeavor biorxiv.orgnih.gov. This compound, as a fluorescent compound, can be integrated into probe designs to visualize these interactions. Techniques such as fluorescence resonance energy transfer (FRET) and bimolecular fluorescence complementation (BiFC) are commonly employed, where the proximity of two fluorescently labeled proteins (or one labeled protein and a this compound-based probe) results in a detectable fluorescence signal nih.gov. These methods allow for the real-time monitoring of PPIs within living cells, providing insights into complex cellular processes biorxiv.orgbiorxiv.org. Fluorescently tagged proteins or antibodies conjugated with fluorophores like this compound can specifically target and visualize protein complexes thermofisher.comdigitellinc.combiorxiv.org.
Protein-Nucleic Acid Interactions
Fluorescent probes are widely used to quantitatively monitor interactions between proteins and nucleic acids, which are fundamental to gene expression and regulation nih.govnih.gov. This compound-based probes, potentially as fluorophore-labeled oligonucleotides, can be utilized in methods such as fluorescence polarization (FP) and fluorescence electrophoretic mobility shift assays (F-EMSA) nih.govbmglabtech.com. These assays exploit changes in the rotational diffusion of the fluorescently labeled nucleic acid upon protein binding, leading to measurable changes in fluorescence polarization nih.gov. Fluorescent nucleotide conjugates also serve as versatile analytical tools for studying nucleotide-protein binding properties, offering a highly sensitive approach to characterize biophysical features of these interactions jenabioscience.comthermofisher.com. Protein-induced fluorescence enhancement (PIFE) is another method where the binding of an unlabeled protein to a single dye-labeled DNA or RNA results in an increase in fluorescence intensity rsc.org.
| Method | Principle | Information Gained |
|---|---|---|
| Fluorescence Polarization (FP) | Change in rotational diffusion of labeled nucleic acid upon protein binding. | Binding affinity, kinetics, conformational changes. |
| Fluorescence Electrophoretic Mobility Shift Assay (F-EMSA) | Shift in electrophoretic mobility of labeled nucleic acid-protein complex. | Binding affinity, specificity. |
| Protein-Induced Fluorescence Enhancement (PIFE) | Increase in fluorescence intensity of a labeled nucleic acid upon protein binding. | Binding events, molecular mechanisms. |
Protein-Substrate Interactions
Fluorescent probes play a significant role in the study of protein-substrate interactions, which are critical for understanding enzyme mechanisms and metabolic pathways thermofisher.com. This compound, as a fluorophore, can be incorporated into substrates or designed as a probe whose fluorescence properties change upon interaction with a target protein or during an enzymatic conversion mdpi.com. For instance, fluorescently labeled nucleotides, where their fluorescence is sensitive to the local environment, serve as valuable probes for investigating the structure and enzymatic activity of nucleotide-binding proteins, directly reflecting protein-substrate interactions thermofisher.com.
Biomembrane-Biomolecule Interactions
The study of biomembrane-biomolecule interactions is essential for understanding cellular compartmentalization and dynamic processes. Fluorescent probes are employed to visualize and track biomolecules in relation to cellular membranes ontosight.ai. This compound, due to its ability to stain and label biological samples, can be used in probes designed to investigate these interactions. Proximity-driven fluorescent probes are particularly useful for monitoring and quantifying membrane contact sites, where two fluorophore moieties reconstitute a strong fluorescent signal only when brought into close proximity at sites of membrane-membrane juxtaposition nih.gov. This allows for the study of interactions between membrane components and other biomolecules.
Monitoring Enzymatic Reactions
Fluorescent probes are highly effective for monitoring enzymatic reactions, offering advantages such as high sensitivity, specificity, and real-time detection capabilities mdpi.commdpi.comnih.govnih.gov. Enzyme-activated fluorescent probes are designed such that an enzymatic reaction either generates a fluorescent product from a non-fluorescent substrate or causes a change in the fluorescence of the probe itself mdpi.com. By monitoring changes in spectroscopic signals, such as absorbance or fluorescence, the kinetics and progression of enzymatic reactions can be directly observed photophysics.com. This compound, as a fluorescent compound, can be utilized in the design of such substrates or probes to track enzyme activity and inhibition mdpi.comnih.gov.
| Monitoring Aspect | Principle | Advantages |
|---|---|---|
| Enzyme Activity | Formation of fluorescent product from non-fluorescent substrate, or change in probe fluorescence upon enzymatic reaction. | High sensitivity, real-time monitoring, simplicity, selectivity. |
| Reaction Kinetics | Continuous measurement of changes in spectroscopic signal (fluorescence). | Elucidation of intermediate steps, identification of rate-limiting steps. |
Cellular and Subcellular Imaging with this compound-Based Probes
This compound is a synthetic fluorescent compound specifically employed in fluorescence microscopy and molecular imaging for staining and visualizing biological samples ontosight.ai. Fluorescent probes, including those based on this compound, are powerful tools in bioimaging that have revolutionized cell biology by enabling the visualization and study of cellular structures and processes with high resolution and detail nih.govabcam.comnumberanalytics.com. These probes allow for the specific labeling of cells, proteins, and other biomolecules, facilitating their visualization and tracking under a fluorescence microscope ontosight.ai.
The development of organelle-specific fluorescent probes has significantly advanced cellular imaging, allowing for detailed intracellular visualization at the subcellular level nih.govnih.gov. These probes can specifically target organelles such as the nucleus, mitochondria, endoplasmic reticulum, and lysosomes, providing localized biochemical information nih.govnih.gov. Fluorescence microscopy techniques, enhanced by such probes, are used to investigate protein dynamics and interactions, cellular signaling pathways, and the structure and function of various organelles within living cells numberanalytics.comnih.gov. The ability of this compound to serve as a fluorophore makes it applicable for developing probes that can penetrate living cell membranes and target specific organelles with high efficiency, aiding in the detection of diseases at the cellular level ontosight.ainih.gov.
| Imaging Target | Purpose | Key Techniques |
|---|---|---|
| Whole Cells | Visualization and tracking of cell morphology, growth, and differentiation. | Fluorescence microscopy, live cell imaging. |
| Subcellular Organelles | Detailed visualization of structures like nuclei, mitochondria, ER, lysosomes; monitoring their function and changes. | Organelle-specific fluorescent probes, super-resolution microscopy. |
| Biomolecules (Proteins, Nucleic Acids) | Localization, dynamics, and interactions of specific molecules within cells. | Fluorescently labeled antibodies, genetically encoded fluorescent proteins, FRET, BiFC. |
Staining and Imaging Biological Samples
This compound's fluorescent characteristics make it particularly effective for the staining and imaging of biological samples. ontosight.ai Fluorescence microscopy, an advanced technique, leverages fluorescent dyes like this compound to selectively bind to and highlight specific targets within cellular structures. desy.de This process involves the fluorescent molecules absorbing excitation photons from a light source and subsequently emitting photons at longer, specific wavelengths, thereby enabling scientists to delineate and characterize cellular structures with enhanced clarity. desy.de The application of such stains facilitates the investigation of cellular responses to their environment and scaffolds in both live and fixed cells, without disrupting the intricate cell-scaffold morphological relationships. nih.gov
Live-Cell Imaging Applications
Live-cell imaging, a dynamic microscopy technique, focuses on observing real-time processes within living cells. ibidi.commoleculardevices.comwikipedia.org This methodology is crucial for gaining insights into cell-cell interactions, the behavior of individual cells, and the dynamic movements of cellular organelles and molecules. ibidi.commoleculardevices.comwikipedia.org Fluorescence imaging is a cornerstone of live-cell microscopy, allowing for the continuous observation of the dynamics and interactions of specific biomolecules over extended periods. nikon.commicroscopyu.com As a fluorescent compound, this compound is inherently applicable to these live-cell imaging scenarios, contributing to the visualization of dynamic cellular events and processes. ontosight.ai
Organelle-Specific Targeting (e.g., Lysosomes, Mitochondria)
The precise targeting of specific cellular organelles is a critical area in chemical biology, enabling detailed studies of organelle function and disease-relevant pathways. encyclopedia.pubmdpi.com Fluorescent probes are designed with distinct structural scaffolds to achieve this specificity. biorxiv.org For instance, lysosomes, characterized by their acidic environment, can be targeted by fluorescent probes that accumulate due to protonation and subsequent sequestration within the organelle's lumen. biorxiv.orgucl.ac.uk Mitochondria, with their negatively charged inner membrane, are often targeted by positively charged fluorescent probes. encyclopedia.pubmdpi.combiorxiv.org While various fluorophores, such as fluorescein (B123965) isothiocyanate (FITC)-labeled compounds, pyrene-based molecules, and morpholine-containing probes, have been engineered for organelle specificity, this compound's core fluorescent properties suggest its potential for modification or conjugation with specific targeting moieties. encyclopedia.pubmdpi.combiorxiv.orgucl.ac.ukmdpi.comnih.gov Such modifications could enable this compound to selectively localize within organelles like lysosomes or mitochondria, thereby serving as a valuable tool for studying their dynamics and functions.
Single-Molecule Detection in Confocal Microscopy
Single-molecule fluorescence microscopy (SMFM) represents a frontier in biological imaging, allowing for the detection and analysis of individual fluorescent molecules. mdpi.com Confocal microscopy is a pivotal technique in achieving single-molecule sensitivity, as it significantly enhances the signal-to-noise ratio by restricting light detection to an extremely small focal volume through the use of a pinhole. stanford.edunih.govpicoquant.com This enables the observation of individual fluorescent molecules by reducing out-of-focus fluorescence. nih.gov Fluorescent dyes serve as reporter labels in these highly sensitive systems. mdpi.com Given this compound's intrinsic fluorescent nature, it could be employed in single-molecule detection applications within confocal microscopy, provided its photophysical properties, such as brightness and photostability, are optimized for such demanding analyses.
This compound in Biosensing and Bioanalytical Systems
Fluorescent biosensors are analytical devices designed for the non-invasive detection of biomolecules and other analytes. nih.gov Their operation is fundamentally based on the phenomenon of fluorescence, where fluorophores absorb electromagnetic radiation and subsequently emit light, generating a measurable signal. nih.gov These systems find broad applications in diverse fields, including environmental monitoring, food safety, and clinical diagnostics. nih.govmdpi.com this compound's inherent fluorescent properties make it a suitable candidate for integration into various biosensing and bioanalytical platforms. ontosight.ai Its ability to emit light upon excitation can be harnessed to develop sensors that report on the presence or concentration of specific target analytes.
Selective Detection of Ions and Molecules
The development of fluorescent chemosensors for the selective detection of ions and molecules is a rapidly advancing field. nih.gov These sensors operate by exhibiting a change in their photophysical properties (e.g., fluorescence intensity, wavelength, or lifetime) upon specific binding to a target analyte. nih.gov Fluorescent probes are widely utilized for the sensitive and selective detection of various metal ions, such as Fe3+, Hg2+, and S2-, as well as other critical molecules. nih.govmdpi.comnih.govfrontiersin.org For example, fluorescein derivatives have been successfully employed as chemosensors for mercury(II) ions. mdpi.com this compound, as a fluorophore, possesses the foundational characteristics that could be leveraged in the design and synthesis of novel chemosensors for the selective detection of a wide range of ions and molecules in complex biological and environmental samples. This would involve chemical modifications to introduce recognition elements that interact specifically with the target analyte.
Fluorescent Indicators for Environmental Parameters (e.g., pH)
Fluorescent indicators play a crucial role in monitoring environmental parameters, particularly pH, within biological systems. nih.gov The pH of a solution is intrinsically linked to cellular life and metabolic pathways, making its accurate determination vital for understanding cellular physiology. nih.gov Many fluorescent dyes, such as fluorescein, exhibit pH-dependent absorption and emission characteristics, allowing them to function as effective pH indicators. nih.govwikipedia.orgresearchgate.net The principle behind these indicators involves a change in their fluorescence intensity or spectrum in response to variations in pH. nih.govresearchgate.netresearchgate.net If this compound exhibits inherent pH sensitivity in its fluorescence, or if it can be chemically modified to incorporate pH-responsive moieties, it could serve as a valuable fluorescent indicator for monitoring pH changes in various biological and environmental contexts. This would enable real-time, non-invasive assessment of local pH fluctuations.
Development of Supramolecular Systems for Recognition Events
Supramolecular systems leverage non-covalent interactions to achieve molecular recognition, where a host molecule selectively binds to a guest molecule, often signaling this event through a change in fluorescence. Fluorescent sensors designed within supramolecular frameworks typically incorporate a fluorophore, a spacer, and a receptor unit. The receptor unit is responsible for recognizing the target analyte, leading to a measurable change in the fluorophore's emission profile. These systems are crucial for detecting various analytes, including ions, ion pairs, and neutral molecules, with applications ranging from environmental monitoring to disease biomarker detection. While this compound is a fluorescent compound, specific detailed research findings or data tables illustrating its direct integration into and performance within supramolecular systems for recognition events are not extensively available in the current literature.
Electrochemical Interfaces with Fluorescence Switching
Electrochemical interfaces coupled with fluorescence switching offer a dynamic approach to visualize and control electrochemical processes in real-time. This technique combines electrochemical methods with fluorescence spectroscopy to provide insights into both electrochemical responses and optical phenomena during redox processes. Fluorescent probes used in such systems can undergo direct or indirect electrochemical modulation, where their fluorescence properties are sensitive to the electrochemical state or to species generated or consumed by an electrochemical reaction. This allows for reversible "on" and "off" switching of fluorescence, which can be harnessed for advanced fluorescence microscopy and multicolor imaging strategies. Despite this compound being a synthetic fluorescent compound, specific detailed research findings or data tables demonstrating its direct application in electrochemical interfaces for fluorescence switching are not readily documented in the available scientific literature.
Immunofluorescence and Diagnostic Applications
Immunofluorescence (IF) is a powerful and widely used technique in biomedical research and clinical diagnostics, leveraging fluorescently labeled antibodies to detect specific antigens in biological samples. This method is valued for its specificity, sensitivity, and speed, enabling the visualization and tracking of cells, proteins, and biomolecules.
Indirect Fluorescence Antibody (IFA) methods are a two-step immunofluorescence technique used to detect antibodies in patient serum. In IFA, an unlabeled primary antibody first binds to a target antigen on a prepared substrate. Subsequently, a fluorescently labeled secondary antibody, specific to the primary antibody, binds to the antigen-antibody complex, leading to fluorescence that can be observed under a fluorescence microscope. This amplification step generally provides higher sensitivity compared to direct immunofluorescence. IFA tests are commonly employed for detecting circulating autoantibodies and diagnosing autoimmune diseases. While this compound is a fluorescent compound used in biomedical applications, specific detailed research findings or data tables detailing its direct use as a label or component in IFA methods are not widely available in the current literature.
Fluorescent probes and techniques, including immunofluorescence, are essential tools for disease detection and monitoring by identifying and quantifying disease-related biomarkers and active molecules at cellular and in vivo levels. They play a critical role in early clinical diagnosis, evaluating disease progression, and developing therapeutics. Immunofluorescence, for instance, is highly reliable for diagnosing autoimmune diseases, bacterial, and viral infections, offering high sensitivity and accuracy in identifying diseases across various organ systems. Despite this compound being a synthetic fluorescent compound with biomedical applications, specific detailed research findings or data tables demonstrating its direct and dedicated applications in the detection and monitoring of particular diseases are not extensively documented in the available scientific literature.
Forensic Science Applications of this compound-based Technologies
Fluorescence-based technologies are integral to forensic science for the non-destructive analysis and visualization of various types of evidence, including biological samples. The ability of certain substances to fluoresce under specific light conditions allows forensic investigators to detect trace evidence that might otherwise be invisible.
The analysis of bloodstains is a critical aspect of forensic investigations, providing crucial information about a crime. Fluorescence spectroscopy is a rapid, inexpensive, and non-destructive technique used for the forensic examination of bloodstains. This method can investigate endogenous fluorophores within bloodstains and has been explored for identifying blood components and determining the time since deposition (TSD) of bloodstains. While other fluorescent compounds like fluorescein are known presumptive tests for latent bloodstain detection, exhibiting high sensitivity to hem-associated molecules in red blood cells, specific detailed research findings or data tables on the direct application of this compound (CID 71814) for the analysis of bloodstains in forensic science are not extensively documented in the current literature.
Determination of Time Since Deposition
This compound (PubChem CID: 71814) is a chemical compound with the molecular formula C8H9FO2S horiba.comnih.gov. While its chemical structure and properties are documented, a comprehensive review of scientific literature, based on the performed searches, does not indicate specific detailed research findings or data tables concerning the advanced application of this compound itself in the determination of time since deposition (TSD) for forensic or chemical biology purposes.
The broader field of forensic science extensively investigates methods for determining the TSD of biological stains, such as bloodstains, which is crucial for establishing timelines in investigations researchgate.netresearchgate.netnih.govvcu.edufrontiersin.org. These methods frequently leverage fluorescence spectroscopy and fluorescence lifetime measurements to monitor time-dependent changes in intrinsic fluorophores present in biological samples researchgate.netresearchgate.netnih.govvcu.eduintegratedoptics.comedinst.comnih.gov. Endogenous fluorophores like tryptophan, nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), and flavins have been identified as key indicators, with their fluorescence properties changing over time due to degradation and biochemical processes researchgate.netresearchgate.netnih.gov. Additionally, the accumulation of fluorescent oxidation products (FOX) and advanced glycation end products (AGEs) has been observed to correlate with the age of a stain frontiersin.orgedinst.com. Environmental factors such as temperature, humidity, and light exposure significantly influence the degradation kinetics of these fluorophores, thereby affecting TSD estimations integratedoptics.com.
However, despite the general utility of fluorescence in TSD determination, specific research detailing the degradation kinetics, stability profiles, or application of this compound (CID 71814) as a marker or tool for TSD estimation was not identified in the consulted literature. Therefore, no detailed research findings or data tables pertaining directly to this compound's role in time since deposition determination can be provided at this time.
Vi. Pharmacological and Toxicological Research of Fluoresone
Medicinal Chemistry Aspects of Fluoresone and Fluorinated Compounds
The introduction of fluorine into a molecule can profoundly influence its pharmacological effects. chemxyne.com Fluorine is the most electronegative element and is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. tandfonline.com These characteristics allow it to alter a molecule's properties in several beneficial ways:
Enhanced Metabolic Stability : A primary reason for introducing fluorine is to block metabolically labile sites on a drug molecule. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450. bohrium.comacs.org This increased stability can prolong the drug's half-life in the body. nih.gov
Increased Binding Affinity : Fluorine substitution can enhance the binding affinity of a ligand to its target protein. tandfonline.combohrium.com This can occur through direct interactions, such as the formation of hydrogen bonds, or indirectly by altering the electron distribution of the molecule, which in turn affects how other parts of the molecule interact with the protein. tandfonline.combenthamscience.comscispace.com For instance, the presence of a fluorine atom in certain fluoroquinolone antibiotics was found to improve gyrase-complex binding by 2- to 17-fold. tandfonline.com
Modulation of Physicochemical Properties : Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which can improve a compound's bioavailability by enhancing membrane permeation. tandfonline.comnih.gov It also typically increases lipophilicity, which can affect how a drug is absorbed, distributed, and transported across biological membranes. nih.govbenthamscience.com
Table 1: Impact of Fluorine Substitution on Drug Properties
| Property | Effect of Fluorination | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The strong C-F bond resists enzymatic breakdown, prolonging the drug's action. bohrium.comacs.org |
| Binding Affinity | Often Increased | Fluorine can form favorable interactions with protein targets and alter molecular electronics. tandfonline.combohrium.com |
| Lipophilicity | Increased | Enhances the ability of the drug to cross cell membranes. nih.govbenthamscience.com |
| Basicity (pKa) | Decreased | The electron-withdrawing nature of fluorine can lower the pKa of nearby amines, improving bioavailability. tandfonline.comnih.gov |
Fluorescent probes have become indispensable tools in nearly all stages of the drug discovery process, from target validation to clinical applications. rsc.org These molecules offer high sensitivity and allow for real-time analysis within living systems. rsc.orgnih.gov
The utility of fluorescent probes in medicinal chemistry stems from their application in:
Biological Imaging and Tracking : Probes can be designed to selectively bind to specific macromolecules or localize within certain cellular compartments, such as the endoplasmic reticulum or Golgi apparatus, allowing researchers to visualize biological processes. rsc.org
High-Throughput Screening (HTS) : Fluorescence-based assays are widely used to screen large libraries of compounds for potential drug candidates. ref.ac.uk Techniques like fluorescence polarization and fluorescence resonance energy transfer (FRET) can be used to study ligand-receptor binding in a rapid and automated fashion. nih.govcreative-bioarray.com
Drug Delivery Monitoring : Researchers have developed techniques using fluorescent probes to measure the rate at which linkers release drugs from antibody-drug conjugates inside living cells, providing critical data for optimizing drug delivery systems. labroots.com This allows for a more informed, data-driven approach compared to traditional trial-and-error methods. labroots.com
Table 2: Applications of Fluorescent Probes in Drug Discovery
| Stage of Drug Discovery | Application of Fluorescent Probes | Example Technique |
|---|---|---|
| Target Validation | Localization and tracking of target proteins within cells. rsc.org | Confocal Microscopy |
| Hit Identification | High-throughput screening of compound libraries for binding activity. ref.ac.uk | Fluorescence Polarization |
| Lead Optimization | Characterization of ligand-receptor binding kinetics and affinity. nih.gov | Fluorescence Resonance Energy Transfer (FRET) |
| Drug Delivery | Monitoring intracellular drug release from delivery vehicles. labroots.com | Responsive Antibody Conjugates |
Computational chemistry provides powerful tools for predicting and understanding the properties of molecules like this compound, thereby accelerating the drug design process. bio-itworld.com By simulating molecular behavior, researchers can make informed decisions about which compounds to synthesize and test, saving time and resources. bio-itworld.com
Key applications include:
Predicting Spectroscopic Properties : Quantum chemical methods, such as time-dependent density functional theory (TDDFT), can accurately predict the fluorescence emission wavelengths of probes under different conditions. mdpi.com This is crucial for designing probes with specific optical properties for imaging and assays.
Evaluating Molecular Properties : Computational models can assess the effects of chemical modifications, such as fluorination, on a molecule's stability, reactivity, and electronic properties. emerginginvestigators.org For example, studies on other drugs like allopurinol (B61711) have shown that fluorination can enhance chemical stability and improve reactivity with different chemical agents. emerginginvestigators.org
Simulating Drug-Receptor Interactions : Molecular docking and dynamics simulations help identify the binding sites on target proteins and predict the binding affinity of new drug molecules, guiding the design of more potent and selective compounds. bio-itworld.com
Biochemical Interactions and Pharmacodynamics
The therapeutic effect of a drug is determined by its interaction with biological targets and its subsequent influence on cellular signaling pathways. For fluorescent compounds like this compound, specialized techniques can be employed to elucidate these interactions in detail.
Determining how a ligand interacts with its receptor is a fundamental step in pharmacological research. Fluorescence-based binding assays have emerged as a powerful and safe alternative to traditional radioligand assays. creative-bioarray.comnih.gov These methods allow for the characterization of binding affinity, receptor density, and association/dissociation kinetics. nih.gov
Fluorescent ligands, which are molecules that bind to a specific receptor and carry a fluorophore, are central to these studies. nih.gov They can be used in several ways:
Direct Binding Assays : The binding of a fluorescent ligand to a receptor can be directly measured by changes in fluorescence intensity or polarization. creative-bioarray.com
Competitive Binding Assays : An unlabeled test compound competes with a fluorescent ligand for binding to the receptor. The ability of the test compound to displace the fluorescent ligand provides a measure of its relative binding affinity. thermofisher.com
Fluorescence Resonance Energy Transfer (FRET) : FRET can be used to monitor the binding of a fluorescent ligand to a fluorescently labeled receptor. The close proximity required for energy transfer (1-10 nm) upon binding results in a measurable change in the fluorescence signal. nih.gov
Table 3: Comparison of Fluorescence-Based Receptor Binding Assays
| Assay Type | Principle | Information Gained |
|---|---|---|
| Fluorescence Polarization | Measures the change in the rotational speed of a small fluorescent ligand upon binding to a large receptor. creative-bioarray.com | Binding affinity (Kd) |
| Competitive Binding | An unlabeled compound displaces a known fluorescent ligand from the receptor. thermofisher.com | Relative binding affinity (Ki) of the unlabeled compound. |
| FRET | Non-radiative energy transfer between a donor fluorophore on the receptor and an acceptor fluorophore on the ligand. nih.gov | Ligand-receptor proximity, binding kinetics. |
Signal transduction is the process by which a chemical or physical signal is transmitted through a cell, ultimately resulting in a specific cellular response. youtube.com A ligand binding to a receptor is often the first step in this cascade. For example, in a G-protein coupled receptor (GPCR) pathway, ligand binding causes a conformational change in the receptor, which activates an intracellular G-protein. youtube.com This activation initiates a cascade involving secondary messengers, such as cyclic AMP (cAMP), and protein kinases, which amplify the initial signal and lead to a physiological effect, like the release of glucose. youtube.com
Fluorescent probes and ligands are instrumental in dissecting these complex pathways. They allow researchers to visualize receptor internalization, track the movement of signaling proteins, and measure the generation of secondary messengers in real-time. By observing how compounds like this compound affect these fluorescently-reported events, scientists can determine their mechanism of action and their specific influence on cellular communication systems.
Advanced Toxicological Mechanisms
Advanced toxicological research into this compound (CAS 2924-67-6), also known as 1-ethylsulfonyl-4-fluorobenzene, is limited in publicly accessible scientific literature. The primary sources of toxicological information are derived from aggregated safety and hazard data submitted to chemical repositories and regulatory bodies.
Detailed in vitro and in vivo studies elucidating the specific toxicological mechanisms of this compound are not extensively documented in published research. The available toxicological profile is primarily based on hazard classifications derived from computational models or limited summary data provided to regulatory inventories.
Table 1: Aggregated GHS Hazard Classifications for this compound nih.gov
| Hazard Statement Code | Hazard Statement | Hazard Class | Pictogram |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Exclamation Mark |
| H315 | Causes skin irritation | Skin Irritation (Category 2) | Exclamation Mark |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) | Exclamation Mark |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | Exclamation Mark |
Note: The percentage of companies notifying these hazards to regulatory bodies can vary. The hazards listed are those prominently associated with the compound.
This compound is listed in various chemical inventories, indicating its status as a recognized chemical substance for commercial or research purposes. nih.govchemicalbook.com Regulatory considerations are therefore centered on the proper handling, labeling, and communication of its identified hazards in accordance with global standards such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
The safety assessment of this compound is guided by its GHS classifications. nih.gov As a substance harmful if swallowed and an irritant to the skin, eyes, and respiratory system, standard precautionary measures are required for its handling. nih.gov These include avoiding ingestion, inhalation, and contact with skin and eyes, as well as ensuring adequate ventilation in areas where it is used. chemicalbook.com
There is no indication in the available resources of comprehensive safety assessments having been conducted by major public health regulatory bodies for its use in medicinal products or as a food additive. Its primary relevance appears to be for research and development purposes, where safety protocols are governed by occupational health and safety standards for laboratory chemicals. chemicalbook.com
Table 2: Regulatory and Identifier Information for this compound
| Identifier Type | Identifier |
| CAS Number | 2924-67-6 |
| European Community (EC) Number | 220-889-0 |
| IUPAC Name | 1-ethylsulfonyl-4-fluorobenzene |
| Molecular Formula | C₈H₉FO₂S |
Vii. Future Directions and Emerging Research Areas
Development of Next-Generation Fluorescent Probes
The quest for ideal fluorescent probes is ongoing, with a focus on creating molecules that are brighter, more stable, and more responsive to their environment. nih.govresearchgate.net The development of next-generation probes based on the Fluoresone scaffold aims to overcome the limitations of conventional dyes, enabling more sophisticated and long-term imaging experiments. nih.gov These efforts are concentrated on fundamentally improving the photophysical properties of the fluorophore and tailoring its response to specific biological cues. nih.govresearchfeatures.com
A significant challenge in fluorescence microscopy is photobleaching, the irreversible degradation of a fluorophore upon exposure to light, which limits the duration of imaging studies. nih.govyoutube.com Future research is directed at developing this compound derivatives with exceptional photostability. nih.gov Strategies to achieve this include incorporating the fluorophore into protective matrices or modifying its chemical structure to reduce susceptibility to photodegradation. For instance, integrating fluorophores with organic hyperbolic materials has been shown to lengthen photobleaching lifetimes by over 500-fold. nih.gov
Simultaneously, there is a strong push towards developing probes that absorb and emit light at longer wavelengths, particularly in the far-red and near-infrared (NIR) regions (>650 nm). youtube.comnih.gov Light in this range can penetrate deeper into biological tissues with reduced scattering and minimal autofluorescence from native biomolecules. nih.govresearchgate.net This is critical for applications like in vivo imaging in animal models. nih.govyoutube.com The development of this compound-based probes with long-wavelength emission would enable clearer, higher-contrast imaging deep within living organisms. researchgate.net
| Property | Current Generation Probes | Target for Next-Generation Probes | Rationale |
| Emission Wavelength | 450-600 nm | > 650 nm (Far-Red/NIR) | Deeper tissue penetration, reduced autofluorescence. nih.gov |
| Photostability | Minutes under illumination | Hours under illumination | Enables long-term time-lapse imaging and tracking. nih.gov |
| Quantum Yield | 0.1 - 0.5 | > 0.7 | Higher brightness for improved signal-to-noise ratio. |
| Stokes Shift | 20-50 nm | > 100 nm | Minimizes self-quenching and interference from excitation light. mdpi.com |
This table presents hypothetical target values for next-generation probes based on general research goals in the field.
Environmentally sensitive, or "fluorogenic," probes are designed to change their fluorescent properties in response to their local environment. nih.gov This can include changes in polarity, viscosity, or the binding of a specific analyte. d-nb.infosemanticscholar.org Such probes are highly valuable as they can report on the status of cellular microenvironments or detect the presence of specific biomolecules without the need for washing away unbound probes, thus improving the signal-to-noise ratio. d-nb.info
Future research involves designing this compound analogues whose fluorescence is "turned on" or shifted in color upon binding to a target protein or entering a specific cellular compartment, like the lipid-rich environment of a cell membrane. nih.gov These probes could, for example, exist in a non-fluorescent, spirocyclic form that becomes fluorescent upon a target interaction, a mechanism seen in some rhodamine-based dyes. d-nb.info This environmental sensitivity allows for the creation of advanced biosensors for ions like calcium or for quantifying specific metabolites. d-nb.info
Integration of this compound with Nanotechnology
The convergence of fluorescence and nanotechnology has opened up new avenues for creating highly sensitive and robust sensing and imaging platforms. researchgate.netnih.gov By integrating this compound with various nanomaterials, researchers can enhance its optical properties and develop multifunctional probes for a wide range of applications. mdpi.comnih.gov
Carbon quantum dots (CQDs) are a class of carbon-based nanoparticles (<10 nm in size) that exhibit bright, tunable fluorescence. nih.govyoutube.com They are noted for their high photostability, water solubility, and excellent biocompatibility compared to traditional semiconductor quantum dots. nih.govrsc.org One emerging area of research is the synthesis of CQDs using this compound or its precursors, or the functionalization of CQD surfaces with this compound molecules. This approach could combine the unique optical properties of CQDs with the specific sensing capabilities of this compound. nih.gov These hybrid nanoparticles could be used for highly sensitive detection of analytes like folic acid or for multicolor cellular imaging. nih.govyoutube.com
| Nanomaterial Platform | Key Advantages | Potential Application with this compound |
| Carbon Quantum Dots (CQDs) | High photostability, low toxicity, tunable emission. nih.govrsc.org | Creating biocompatible, photostable probes for long-term cell tracking and sensing. nih.gov |
| Silica Nanoparticles (Si-NPs) | Inert matrix, easy functionalization, dye protection. mdpi.com | Encapsulating this compound to enhance photostability and create ratiometric sensors. |
| Gold/Silver Nanoclusters | Unique optical properties, fluorescence enhancement/quenching. nih.gov | Developing nanosensors where this compound fluorescence is modulated by proximity to the metal surface. nih.gov |
Electrochemical biosensors offer a powerful alternative to fluorescence-based detection, providing high sensitivity and quantitative results. The performance of these sensors can be significantly improved by incorporating functional nanomaterials that enhance conductivity and surface area. nih.govmdpi.com An emerging research direction involves creating dual-mode sensors that combine fluorescence and electrochemistry. This compound could be integrated into an electrochemical interface built with nanomaterials like graphene or carbon nanotubes. mdpi.com In such a system, this compound could provide a fluorescent signal for imaging the location of an analyte, while the electrochemical component provides a quantitative measurement of its concentration. This combination of functionalities would create a powerful tool for detailed biological analysis.
Advanced Data Analysis and Machine Learning in Fluorescence Research
The increasing complexity of fluorescence imaging experiments generates vast and multidimensional datasets. researchgate.net Extracting meaningful information from this data is a significant challenge that is being addressed through the use of advanced statistical analysis and machine learning (ML). nih.govnih.gov These computational approaches are poised to revolutionize how data from probes like this compound is analyzed and interpreted. hw.ac.uk
Machine learning algorithms, particularly deep learning and convolutional neural networks, are being applied to several aspects of fluorescence microscopy. researchgate.netucla.edu One key application is in image analysis, where ML models can be trained to automatically identify and segment cellular structures labeled with this compound, outperforming traditional methods. researchgate.net Another powerful application is in super-resolution imaging, where deep learning can generate super-resolution images from lower-resolution inputs, reducing the need for expensive and phototoxic imaging techniques. ucla.edu
Furthermore, ML is being used to improve the analysis of complex fluorescence data, such as that from Fluorescence Lifetime Imaging Microscopy (FLIM) and Fluorescence Correlation Spectroscopy (FCS). nih.govhw.ac.uk ML algorithms can rapidly and accurately calculate fluorescence lifetimes from raw data without the need for computationally expensive curve fitting. researchgate.net In FCS, machine learning helps to filter out noise and artifacts from data, enabling more reliable quantification of molecular concentration and dynamics. nih.gov The application of these advanced analytical methods will be crucial for maximizing the information obtained from next-generation this compound probes.
Chemometric Methods for Spectral Analysis
Chemometrics is increasingly applied to the analysis of fluorescence spectra to extract more meaningful data from complex biological systems. nih.gov By using multivariate statistical methods, researchers can deconvolve overlapping spectra from multiple fluorophores, correct for background interference, and quantify analytes with greater precision. nih.gov Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to analyze the large datasets generated by excitation-emission matrix (EEM) fluorescence, allowing for the identification of subtle spectral changes that correlate with biological processes or the presence of specific biomarkers. nih.gov
Artificial Intelligence in Fluorescent Probe Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of new fluorescent probes. rsc.orgresearchgate.net These computational tools can predict the photophysical properties of novel molecular structures, significantly accelerating the discovery of probes with desired characteristics like enhanced brightness, photostability, and specific targeting capabilities. nih.govnih.gov Generative models can propose entirely new molecular scaffolds, while predictive algorithms can screen vast virtual libraries to identify promising candidates for synthesis and testing, reducing the reliance on trial-and-error methodologies. nih.govmdpi.com
Translational Research and Clinical Applications
The translation of fluorescent probe technology from the laboratory to clinical practice is a major goal, aiming to provide new diagnostic and therapeutic tools.
Non-Invasive Hematological Diagnostics
Fluorescence spectroscopy is being explored as a non-invasive tool for hematological diagnostics. nih.gov This technique can analyze blood components by detecting the intrinsic fluorescence of molecules like hemoglobin or by using fluorescent probes that bind to specific cellular markers. nih.govresearchgate.net The goal is to develop rapid, point-of-care devices that can provide diagnostic information about blood disorders from spectral data, potentially reducing the need for traditional blood draws and lengthy laboratory analyses. nih.gov
Real-Time Monitoring of Biological Processes
Fluorescent probes are instrumental in the real-time monitoring of dynamic biological processes within living cells and organisms. nih.govflorey.edu.au Genetically encoded fluorescent sensors and synthetic probes allow researchers to visualize events such as changes in ion concentration, enzyme activity, and cellular signaling pathways as they happen. florey.edu.au This capability is crucial for understanding the complex and rapid mechanisms underlying both normal physiology and disease states. nih.govnasa.gov
Ethical Considerations in Fluorescent Tracer Research
The use of fluorescent tracers in clinical and research settings raises important ethical considerations. These include ensuring patient safety, obtaining informed consent for the use of injectable dyes, and managing patient data privacy, especially when imaging techniques are used for diagnostics. As tracers become more sophisticated and are used for preclinical disease detection, discussions around the implications of early diagnosis and potential for over-medicalization are necessary. Furthermore, the environmental impact of large-scale use of fluorescent dyes in tracer studies must be considered.
Q & A
Q. How should researchers resolve contradictions between spectroscopic data and computational models in this compound studies?
- Methodological Answer: Conduct a triangulation analysis by: (i) Re-examining raw data for instrumentation errors (e.g., baseline drift in spectra). (ii) Testing alternative computational models (e.g., DFT vs. molecular dynamics simulations). (iii) Validating hypotheses with independent methods (e.g., X-ray crystallography for structural confirmation). Document discrepancies in a error-propagation table to quantify uncertainties .
Q. What strategies optimize the detection of this compound metabolites in longitudinal toxicity studies?
- Methodological Answer: Employ high-resolution metabolomics (HRM) coupled with cheminformatics tools (e.g., MZmine, GNPS) to annotate unknown metabolites. Use time-series sampling to capture kinetic profiles and statistical models (e.g., mixed-effects regression) to distinguish biological variation from technical noise. Include blank samples to filter environmental contaminants .
Q. How can interdisciplinary approaches enhance mechanistic studies of this compound's neurotoxic effects?
- Methodological Answer: Integrate multi-omics datasets (transcriptomics, proteomics, metabolomics) via pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed biological networks. Validate findings with in vitro electrophysiology (patch-clamp) and in vivo behavioral assays. Use systems biology models to simulate dose-response relationships and predict off-target effects .
Methodological Frameworks for this compound Research
- Data Contradiction Analysis: Apply Bayesian inference to weigh conflicting evidence. For example, calculate posterior probabilities for competing hypotheses (e.g., this compound-induced oxidative stress vs. direct protein binding) using likelihood ratios derived from experimental data .
- Peer Review & Reproducibility: Pre-register study protocols on platforms like Open Science Framework and share raw data in FAIR-compliant repositories (e.g., MetaboLights). Use version-controlled scripting (e.g., R/Python) for transparent data analysis .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
